molecular formula C13H21NO8 B597976 quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate CAS No. 183736-31-4

quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate

Cat. No.: B597976
CAS No.: 183736-31-4
M. Wt: 319.31
InChI Key: NEBPFCSYXMUAEN-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate is a chemical compound with the molecular formula C9H15NO2. It is a derivative of quinuclidine, a bicyclic amine, and is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate typically involves the esterification of quinuclidin-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Quinuclidin-3-yl benzoate
  • Quinuclidin-3-yl butyrate
  • Quinuclidin-3-yl propionate

Uniqueness

Quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate is unique due to its specific ester and dihydroxysuccinate groups, which confer distinct chemical and biological properties compared to other quinuclidin-3-yl derivatives. These unique features make it valuable in various research and industrial applications .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl acetate;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.C4H6O6/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;5-1(3(7)8)2(6)4(9)10/h8-9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBPFCSYXMUAEN-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN2CCC1CC2.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1CN2CCC1CC2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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